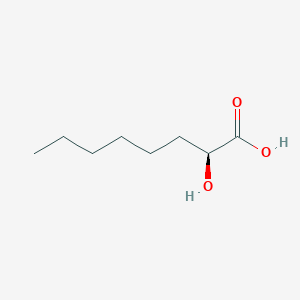

(2S)-2-Hydroxyoctanoic acid

Description

Properties

IUPAC Name |

(2S)-2-hydroxyoctanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-2-3-4-5-6-7(9)8(10)11/h7,9H,2-6H2,1H3,(H,10,11)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKRDADVRIYVCCY-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@@H](C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501313130 | |

| Record name | S-2-Hydroxyoctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70267-27-5 | |

| Record name | S-2-Hydroxyoctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70267-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-2-Hydroxyoctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(2S)-2-Hydroxyoctanoic acid, also known as 2-hydroxyoctanoate, is a medium-chain fatty acid characterized by its unique structure that includes both a hydroxyl group and an aliphatic tail containing eight carbon atoms. This compound has garnered significant attention due to its diverse biological activities and potential therapeutic applications.

- Molecular Formula : C8H16O3

- Molecular Weight : Approximately 160.21 g/mol

Biological Activities

This compound exhibits a range of biological activities, including:

- Neuroprotective Effects : Research indicates that this compound may play a role in protecting neuronal cells from oxidative stress and modulating neurotransmitter levels, which could have implications for neurodegenerative diseases .

- Metabolic Regulation : It influences metabolic pathways associated with fatty acid metabolism and energy homeostasis. Studies have shown that it interacts with specific enzymes involved in these pathways, such as (S)-2-hydroxy-acid oxidase, which catalyzes the oxidation of hydroxy fatty acids .

- Anti-inflammatory Properties : this compound has been linked to the regulation of inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

The mechanisms through which this compound exerts its biological effects include:

- Receptor Interaction : The compound is known to activate hydroxycarboxylic acid receptors (HCARs), which are involved in various physiological processes such as lipid metabolism and inflammation. Specifically, HCAR2 has been implicated in mediating neuroprotective effects and regulating inflammatory responses .

- Enzyme Modulation : It acts as a substrate for enzymes such as (S)-2-hydroxy-acid oxidase, influencing the oxidation of medium-chain fatty acids and contributing to metabolic homeostasis .

Case Studies and Research Findings

- Neuroprotection in Animal Models : A study demonstrated that administration of this compound in rodent models resulted in reduced markers of oxidative stress and improved cognitive function, suggesting potential applications in treating neurodegenerative disorders.

- Impact on Inflammatory Pathways : In vitro studies using macrophage cell lines showed that this compound significantly reduced pro-inflammatory cytokine production, indicating its potential as an anti-inflammatory agent .

- Metabolic Effects in Humans : Clinical trials have indicated that supplementation with this compound can improve lipid profiles in individuals with dyslipidemia, likely due to its effects on HCARs and lipid metabolism pathways .

Comparative Analysis

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C8H16O3 | Neuroprotective, anti-inflammatory properties |

| (3R)-3-Hydroxybutyric Acid | C4H8O3 | Ketone body with energy-regulating effects |

| (R)-Lactate | C3H6O3 | Metabolite involved in anaerobic glycolysis |

Scientific Research Applications

Pharmacological Applications

-

Potential Drug Development :

(2S)-2-Hydroxyoctanoic acid is being explored for its pharmacological properties, particularly as an inhibitor of acyl-CoA synthetase. This enzyme plays a crucial role in fatty acid metabolism, and its inhibition may have implications in metabolic disorders and obesity management . -

Biodegradation and Environmental Impact :

Studies indicate that this compound is readily biodegradable, which makes it a candidate for environmentally friendly applications. Its degradation products can be utilized in microbial metabolism, highlighting its potential for bioremediation processes . -

Chiral Intermediate in Pharmaceuticals :

The compound serves as a chiral intermediate in the synthesis of various pharmaceuticals. Its unique stereochemistry allows for the production of enantiomerically pure compounds that are essential in drug formulation .

Biochemical Applications

-

Metabolic Pathways :

Research has shown that this compound can be oxidized by enzymes such as (S)-2-hydroxyacid oxidase, which is involved in the detoxification of glyoxylate—a compound linked to kidney stone formation. This pathway is crucial for maintaining metabolic balance and preventing toxicity . -

Role in Sensorial Analysis :

In food chemistry, this compound has been identified as a natural sweet compound in wine. Its presence contributes to the flavor profile and sensory attributes of various food products, making it relevant for the food industry .

Material Science Applications

-

Surfactant Production :

The compound can be utilized to synthesize surfactants, which are essential in various industrial applications including detergents, emulsifiers, and dispersants. Its amphiphilic nature allows it to reduce surface tension effectively . -

Coatings and Resins :

This compound is also used in the formulation of coatings and resins due to its ability to enhance adhesion properties and improve durability against environmental factors .

Case Studies

Comparison with Similar Compounds

Chain Length Variations in α-Hydroxy Acids

α-Hydroxy acids share a hydroxyl group at the α-carbon but differ in chain length, significantly altering their physical and biochemical properties. Key examples include:

Key Findings :

- Solubility : Shorter-chain acids (e.g., C3 lactic acid) are highly water-soluble, while longer chains (C8–C10) exhibit reduced solubility due to increased hydrophobicity.

- Enzymatic Specificity: Chain length dictates enzyme binding. This compound (C8) is optimal for (S)-α-HAO, whereas 2-hydroxydecanoic acid (C10) may interact with peroxisomal enzymes involved in fatty acid oxidation .

Functional Group Modifications

Substitutions such as methyl or oxo groups introduce distinct reactivity:

Preparation Methods

Diazotization Reaction Using Amino Acid Precursors

A diazotization-based approach, adapted from the synthesis of (S)-2-hydroxy-3-o-methylpropanoic acid, offers a scalable route to α-hydroxy acids. In this method, 2-methyl-L-phenylalanine hydrochloride undergoes diazotization in a 1,4-dioxane/water mixture with sodium nitrite and dilute sulfuric acid. The reaction proceeds at room temperature overnight, yielding the target compound with retention of stereochemistry.

Key Steps :

-

Reagent Preparation : 2-Methyl-L-phenylalanine hydrochloride (0.28 mol) is dissolved in 1,4-dioxane (150 mL) and 1M H₂SO₄ (150 mL).

-

Diazotization : Sodium nitrite (1.39 mol) in water is added dropwise under ice cooling, followed by overnight stirring.

-

Workup : Extraction with ethyl acetate, drying with Na₂SO₄, and solvent removal yield a crude product purified via petroleum ether/ethyl acetate (3:1) slurry.

Performance :

-

Scalability : Demonstrated at 0.28-mol scale, suitable for industrial production.

This method avoids toxic cyanide reagents and chromatographic purification, making it economically viable. However, the reliance on petroleum ether raises environmental concerns.

Asymmetric Halolactonization with L-Proline

The synthesis of (+)S-2-hydroxy-2-methyl-hexanoic acid via asymmetric halolactonization provides a template for preparing (2S)-2-hydroxyoctanoic acid. This method uses L-proline as a chiral inductor to achieve high enantiomeric excess.

Reaction Sequence :

-

Acid Chloride Formation : 2-Methylenehexanoic acid is converted to its acid chloride using thionyl chloride.

-

Amide Formation : Reaction with L-proline in H₂O/diethyl ether at pH 10–11 yields a chiral amide intermediate.

-

Bromolactonization : Treatment with N-bromosuccinimide (NBS) in DMF generates a bromolactone.

-

Dehalogenation : Tri-n-butyltin hydride reduces the bromolactone to an oxazine.

-

Hydrolysis : Concentrated HBr cleaves the oxazine to the final hydroxy acid.

Performance :

-

Drawbacks : Use of toxic tin reagents and high-cost L-proline limits scalability.

Enzymatic Synthesis Using Duck ε-Crystallin

Duck ε-crystallin, a stable L-lactate dehydrogenase (L-LDH), catalyzes the enantioselective reduction of 2-ketooctanoic acid to this compound. Coupled with formate dehydrogenase for NADH regeneration, this system achieves high turnover numbers.

Procedure :

-

Substrate : 2-Ketooctanoic acid (10 mM) in phosphate buffer (pH 7.0).

-

Enzyme System : Duck ε-crystallin (5 U/mL) and formate dehydrogenase (2 U/mL).

-

Cofactor : NAD⁺ (0.2 mM) with sodium formate (100 mM) for regeneration.

Performance :

-

Advantages : Ambient conditions, aqueous medium, and no toxic byproducts.

Comparative Analysis of Preparation Methods

Key Insights :

-

Enzymatic methods excel in sustainability and stereocontrol but require optimization for large-scale NADH recycling.

-

Diazotization is cost-effective but generates halogenated waste.

-

Halolactonization is stereoselective but economically prohibitive.

Q & A

Q. What are the standard methodologies for synthesizing enantiomerically pure (2S)-2-Hydroxyoctanoic acid?

Enantioselective synthesis typically employs microbial oxidation or enzymatic resolution. For example, Candida antarctica lipase B can catalyze kinetic resolution of racemic hydroxy acids via ester hydrolysis, yielding the (S)-enantiomer with >90% enantiomeric excess . Chemical synthesis routes may involve Sharpless asymmetric dihydroxylation of octenoic acid derivatives, followed by oxidation. Purification often uses recrystallization in ethanol/water mixtures (solubility: 3.77 mg/mL in water at 25°C ).

Q. How can researchers determine the enantiomeric purity of this compound?

Chiral capillary electrophoresis (CE) with cyclodextrin-based chiral selectors (e.g., β-cyclodextrin sulfobutyl ether) achieves baseline separation of enantiomers. Optimal conditions include a 25 mM borate buffer (pH 9.2) and UV detection at 200 nm, achieving resolution (Rs) >1.5 . Alternatively, chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases (95:5 v/v) can resolve enantiomers in <15 minutes .

Q. What analytical techniques are recommended for characterizing this compound’s physicochemical properties?

- Solubility : Use shake-flask methods with UV-Vis quantification (log S = -1.63 in water, 12.0 mg/mL in DMSO ).

- Lipophilicity : Reverse-phase HPLC (C18 column) with log Po/w = 1.43 (consensus value from iLOGP, XLOGP3, and WLOGP predictors ).

- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition onset at 185°C .

Advanced Research Questions

Q. How does this compound inhibit medium-chain acyl-CoA synthetases, and what experimental models validate this activity?

The compound acts as a competitive inhibitor (Ki = 500 μM) by mimicking the native substrate (octanoic acid) during CoA activation. Assays involve incubating rat liver mitochondria with [1-<sup>14</sup>C]-octanoic acid and measuring <sup>14</sup>C-CoA formation via scintillation counting. Inhibition is dose-dependent, with IC50 = 1.2 mM . Structural studies (e.g., molecular docking) suggest hydrogen bonding between the hydroxyl group and Thr-289 in the enzyme’s active site .

Q. What computational strategies predict the pharmacokinetic behavior of this compound?

ADME parameters are modeled using SwissADME or QikProp:

Q. How can derivatization enhance GC-MS detection of this compound in metabolic studies?

Trimethylsilylation (TMS) with BSTFA + 1% TMCS converts the hydroxyl and carboxyl groups into volatile derivatives. The 2TMS derivative (C14H32O3Si2, MW 304.57) exhibits a base peak at m/z 147.1 (TMS-O-CH2 fragment) in EI-MS. This method improves detection limits to 0.1 ng/μL in serum .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.